molecular formula C6H5NO B1628797 4H-Furo[3,2-B]pyrrole CAS No. 250-91-9

4H-Furo[3,2-B]pyrrole

Cat. No.: B1628797
CAS No.: 250-91-9
M. Wt: 107.11 g/mol
InChI Key: PLJIVNLEQUBQTH-UHFFFAOYSA-N
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Description

4H-Furo[3,2-B]pyrrole is a heterocyclic compound that consists of a fused ring system containing both furan and pyrrole rings. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both oxygen and nitrogen atoms in the ring system imparts unique electronic and chemical properties to the compound.

Scientific Research Applications

4H-Furo[3,2-B]pyrrole has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-Furo[3,2-B]pyrrole typically involves multi-step reactions starting from readily available precursors. One common method is the Hemetsberger-Knittel reaction, which involves the nucleophilic substitution of halogen-containing aliphatic carboxylic acid esters, followed by Knoevenagel condensation and thermolysis to promote intramolecular cyclocondensation . Another method involves the Vilsmeier-Haack reaction of this compound-5-carboxylate, leading to various derivatives .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield. The use of microwave irradiation has been shown to shorten reaction times while maintaining comparable yields .

Chemical Reactions Analysis

Types of Reactions: 4H-Furo[3,2-B]pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrazine hydrate is often used for reduction reactions.

    Substitution: Methyl iodide and benzyl chloride are typical reagents for substitution reactions.

Major Products:

Mechanism of Action

The mechanism of action of 4H-Furo[3,2-B]pyrrole involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for its biological activity. For example, in catalytic processes, the presence of electron-withdrawing groups and aromatic substituents can enhance the compound’s reactivity and selectivity .

Comparison with Similar Compounds

4H-Furo[3,2-B]pyrrole can be compared with other similar heterocyclic compounds, such as:

Uniqueness: The uniqueness of this compound lies in its balanced electronic properties due to the presence of both oxygen and nitrogen atoms, making it a versatile compound for various applications in chemistry, biology, and materials science.

Properties

IUPAC Name

4H-furo[3,2-b]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO/c1-3-7-5-2-4-8-6(1)5/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLJIVNLEQUBQTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1OC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20616889
Record name 4H-Furo[3,2-b]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20616889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250-91-9
Record name 4H-Furo[3,2-b]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20616889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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